[3-(1H-benzimidazol-2-yl)piperidin-1-yl](3,5,6-trimethyl-1-benzofuran-2-yl)methanone
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Overview
Description
2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzofuran core, a piperidine ring, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The piperidine ring can be introduced through nucleophilic substitution reactions, while the benzodiazole moiety is often synthesized via cyclization reactions involving ortho-diamines and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The nitro groups in the benzodiazole moiety can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The benzodiazole moiety can bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, have comparable biological and pharmacological properties.
Uniqueness
2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is unique due to its combination of benzofuran, piperidine, and benzodiazole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H25N3O2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C24H25N3O2/c1-14-11-18-16(3)22(29-21(18)12-15(14)2)24(28)27-10-6-7-17(13-27)23-25-19-8-4-5-9-20(19)26-23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,25,26) |
InChI Key |
SNXYUDPAFOOWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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